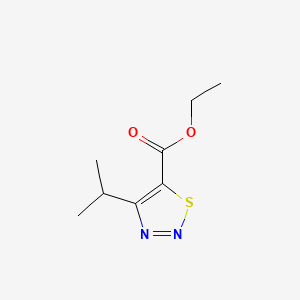
Tert-butyl hexa-1,5-dien-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl hexa-1,5-dien-3-ylcarbamate, also known as TBHD, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of organic chemistry due to its unique structure and properties. TBHD is a carbamate derivative that contains a tert-butyl group and a hexadiene moiety.
Wissenschaftliche Forschungsanwendungen
Decomposition and Environmental Impact
One study explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to Tert-butyl hexa-1,5-dien-3-ylcarbamate, by adding hydrogen in a cold plasma reactor. This research indicates the potential for innovative methods of decomposing and converting MTBE, a common environmental pollutant, into less harmful substances using radio frequency plasma technology (Hsieh et al., 2011).
Synthetic Applications and Environmental Concerns
Another study reviews the occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), highlighting their widespread presence in the environment and potential health risks. This review suggests the need for future research to focus on less toxic and more environmentally friendly SPAs (Liu & Mabury, 2020).
Etherification and Bioremediation
The etherification process of glycerol, leading to products like mono tert-butyl glycerol ether, is another area of focus. This process is significant for producing biofuels and other industrial chemicals. A critical review on this topic emphasizes the potential of solvent-free approaches for improving the conversion, selectivity, and yield of reaction products, highlighting the importance of understanding various reaction mechanisms for the efficient production of glycerol ethers (Palanychamy et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl N-hexa-1,5-dien-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6-7,9H,1-2,8H2,3-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHZTCUXADCIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

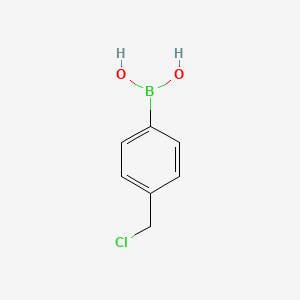
![L-Isoleucine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)
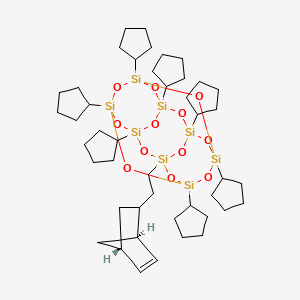
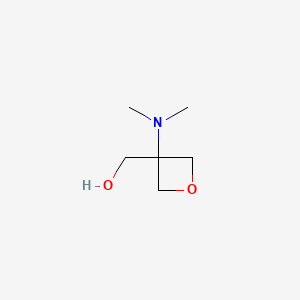
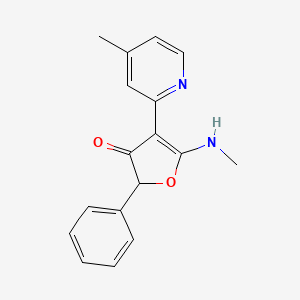
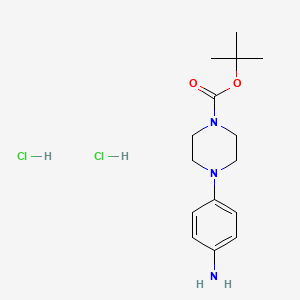

![tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B573328.png)
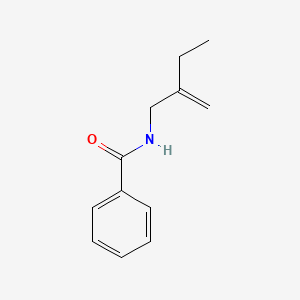
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
